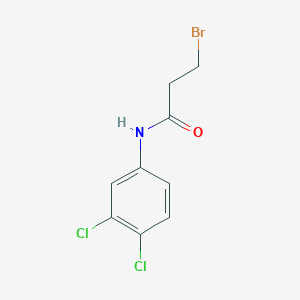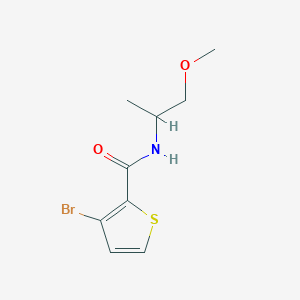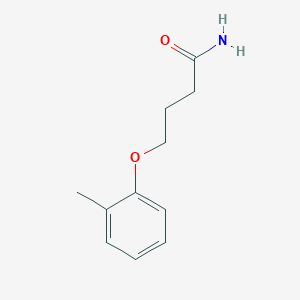![molecular formula C12H18ClIN4O2Si B14904424 (6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)
(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol is a complex organic compound that features a pyrazolo[3,4-b]pyrazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-b]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and iodo groups: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and iodine can be employed.
Attachment of the trimethylsilyl group: This step involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro and iodo groups can be reduced to form the corresponding hydrocarbons.
Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of azides or thiols.
科学研究应用
(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of (6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the trimethylsilyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-c]pyridine: Similar structure but different core.
3-Iodo-6-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: Similar functional groups but different core.
Uniqueness
(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyrazine core. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H18ClIN4O2Si |
|---|---|
分子量 |
440.74 g/mol |
IUPAC 名称 |
[6-chloro-3-iodo-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyrazin-5-yl]methanol |
InChI |
InChI=1S/C12H18ClIN4O2Si/c1-21(2,3)5-4-20-7-18-12-9(11(14)17-18)15-8(6-19)10(13)16-12/h19H,4-7H2,1-3H3 |
InChI 键 |
JQTCWONRKNSGFP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCN1C2=NC(=C(N=C2C(=N1)I)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate](/img/structure/B14904343.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline](/img/structure/B14904350.png)
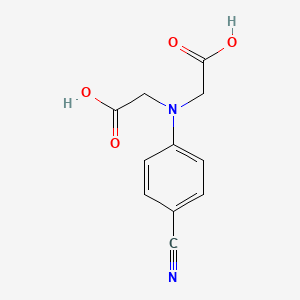
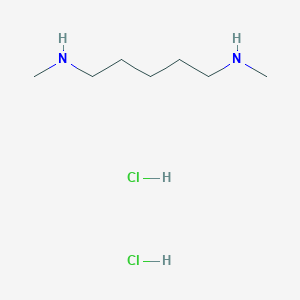


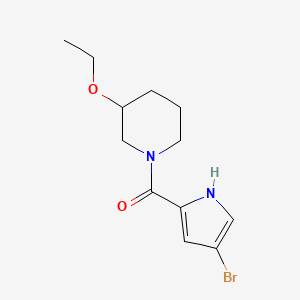
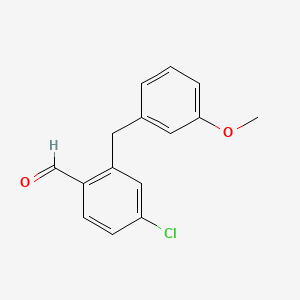
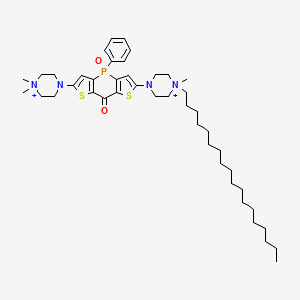

![2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)
